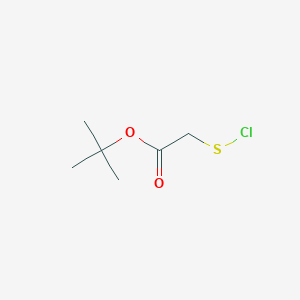
tert-Butyl (chlorosulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (chlorosulfanyl)acetate is an organic compound that features a tert-butyl group, a chlorosulfanyl group, and an acetate group
Preparation Methods
The synthesis of tert-Butyl (chlorosulfanyl)acetate typically involves the reaction of tert-butyl acetate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
tert-Butyl (chlorosulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a sulfide or thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (chlorosulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the chlorosulfanyl group into various molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (chlorosulfanyl)acetate involves its interaction with various molecular targets. The chlorosulfanyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modify the activity of enzymes or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl (chlorosulfanyl)acetate can be compared with other similar compounds such as:
tert-Butyl acetate: Lacks the chlorosulfanyl group and is primarily used as a solvent.
tert-Butyl chloroacetate: Contains a chloroacetate group instead of a chlorosulfanyl group.
tert-Butyl sulfonylacetate: Contains a sulfonyl group instead of a chlorosulfanyl group.
Properties
CAS No. |
188560-12-5 |
|---|---|
Molecular Formula |
C6H11ClO2S |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
tert-butyl 2-chlorosulfanylacetate |
InChI |
InChI=1S/C6H11ClO2S/c1-6(2,3)9-5(8)4-10-7/h4H2,1-3H3 |
InChI Key |
GBXFWNZNVVCKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
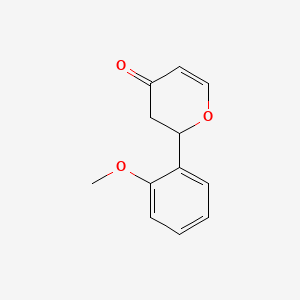
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

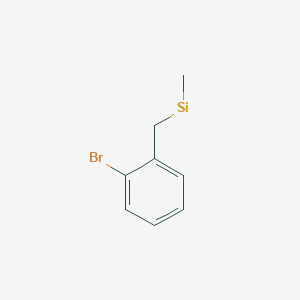
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


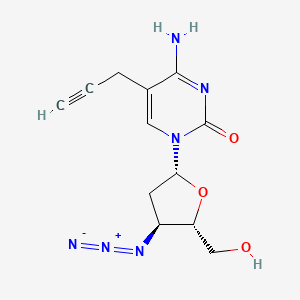
![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
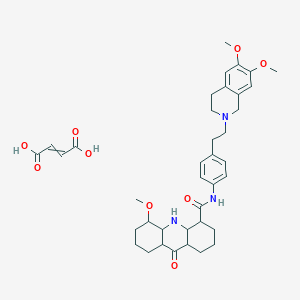
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
